N,N-Dimethyl-1-(morpholin-3-yl)methanamine
Description
Historical Context and Evolution of Research on Amine-Based Compounds
The study of amines is foundational to modern organic chemistry, dating back to the 19th century. jchemrev.com Initially, research focused on simple alkyl and aryl amines, establishing their basicity and nucleophilicity. Early synthetic methods, such as reductive amination and nucleophilic substitution, became cornerstone reactions in the field. jchemrev.combenthamscience.com Over the decades, the role of amines expanded dramatically as their presence was identified in a vast array of biologically active molecules, including amino acids, neurotransmitters, and pharmaceuticals. researchgate.net
The 20th century saw significant advancements in synthetic methodologies, allowing for the precise and efficient preparation of more complex amines. jchemrev.com The development of transition metal-catalyzed reactions and C-H functionalization techniques revolutionized the synthesis of amine-containing molecules. jchemrev.com In medicinal chemistry, the introduction of amine groups became a key strategy for modulating the solubility, stability, and biological activity of drug candidates. asianpubs.org This extensive history has established a deep understanding of amine reactivity and importance, setting the stage for the investigation of highly specialized amine compounds like N,N-Dimethyl-1-(morpholin-3-yl)methanamine.
Significance of this compound within Tertiary Amine Chemistry Research
The significance of this compound in research is derived from the combination of its tertiary amine nature and the presence of the morpholine (B109124) scaffold. While extensive research dedicated exclusively to this compound is not prevalent, its value can be understood through the importance of its constituent parts.
Tertiary Amines in Drug Design: Tertiary amines are present in over 60% of amine-containing pharmaceuticals. nih.gov This functional group can increase a drug's solubility and is often crucial for its primary biological function by interacting with receptors and enzymes. asianpubs.org Recent research has focused on developing novel, more efficient methods for synthesizing tertiary amines, underscoring their continued importance in the pharmaceutical industry. nih.govimperial.ac.uk
Therefore, this compound represents a valuable chiral building block that merges the beneficial pharmacokinetic profile of the morpholine ring with the biological relevance of a tertiary amine. Its primary significance lies in its potential use as a synthetic intermediate for constructing more complex molecules with desirable drug-like properties.
Scope and Research Imperatives for this compound
Given its structural features, the primary research imperative for this compound is its application as a specialized building block in organic synthesis, particularly for drug discovery. The key areas for future investigation include:
Asymmetric Synthesis: As a chiral molecule, it holds potential as a starting material or intermediate in the asymmetric synthesis of enantiomerically pure pharmaceuticals. Research could focus on leveraging its inherent stereochemistry to control the formation of new stereocenters in target molecules.
Scaffold for Chemical Libraries: The compound is an ideal candidate for use in combinatorial chemistry and diversity-oriented synthesis. It can serve as a core scaffold to which various chemical groups are added, rapidly generating a library of novel morpholine-containing compounds. These libraries can then be screened for activity against a wide range of biological targets, such as kinases, G-protein coupled receptors, and ion channels.
Medicinal Chemistry and Structure-Activity Relationship (SAR) Studies: A significant research avenue involves modifying the N,N-dimethylamino group or other positions of the morpholine ring to synthesize a series of analogues. These derivatives could then be evaluated to establish clear structure-activity relationships, guiding the design of new therapeutic agents in areas where morpholine-containing drugs have already shown promise, such as oncology and infectious diseases. researchgate.net
The future research scope for this compound is thus centered on its strategic use to accelerate the discovery and development of novel, complex, and potentially therapeutic chemical entities.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-1-morpholin-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-9(2)5-7-6-10-4-3-8-7/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCCGQRWHQSBLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1COCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701291427 | |
| Record name | N,N-Dimethyl-3-morpholinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701291427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128454-20-6 | |
| Record name | N,N-Dimethyl-3-morpholinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128454-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethyl-3-morpholinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701291427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | dimethyl[(morpholin-3-yl)methyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
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Advanced Synthetic Methodologies for N,n Dimethyl 1 Morpholin 3 Yl Methanamine and Its Analogues
Stereoselective Synthesis of N,N-Dimethyl-1-(morpholin-3-yl)methanamine Enantiomers
The stereochemistry of this compound is a critical determinant of its biological activity. Consequently, significant research has been directed towards the development of methods for the synthesis of its specific enantiomers. These methods include the use of chiral auxiliaries, asymmetric catalysis, and enzymatic or biocatalytic routes.
Chiral Auxiliary Approaches in this compound Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter is established, the auxiliary can be removed and ideally recycled. wikipedia.org In the context of this compound synthesis, a chiral auxiliary can be attached to a precursor molecule to direct the formation of the chiral center at the 3-position of the morpholine (B109124) ring.
One common strategy involves the use of pseudoephedrine as a chiral auxiliary. wikipedia.orgnih.gov For instance, a carboxylic acid precursor can be reacted with pseudoephedrine to form a chiral amide. The α-proton of the carbonyl group can then be selectively removed and the resulting enolate can react with an electrophile, with the stereochemical outcome being directed by the chiral auxiliary. wikipedia.org Subsequent removal of the pseudoephedrine auxiliary would yield the enantiomerically enriched product. nih.gov While specific examples for the direct synthesis of this compound using this method are not extensively documented, the principle has been widely applied in the synthesis of other chiral molecules. nih.gov
Another example of a chiral auxiliary that has been used in the asymmetric synthesis of morpholin-2-ones, which can be precursors to morpholine derivatives, is pseudoephedrine. researchgate.net This reaction is catalyzed by a Brønsted acid and provides morpholinone products in high yields and selectivities. researchgate.net
| Chiral Auxiliary | Precursor Type | Key Reaction | Diastereomeric Excess (d.e.) | Reference |
| Pseudoephedrine | Carboxylic Acid | Alkylation of chiral amide | Up to >95% | wikipedia.orgnih.gov |
| Pseudoephedrine | Arylglyoxals | Brønsted acid-catalyzed condensation | High | researchgate.net |
Asymmetric Catalysis in the Preparation of this compound
Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, as a small amount of a chiral catalyst can be used to generate a large quantity of an enantiomerically enriched product. Various catalytic systems have been developed for the synthesis of chiral morpholine derivatives.
A notable example is the catalytic asymmetric synthesis of 3-substituted morpholines via a tandem hydroamination and asymmetric transfer hydrogenation reaction. organic-chemistry.org This one-pot reaction utilizes a titanium catalyst for the initial hydroamination of an aminoalkyne to a cyclic imine, which is then reduced by a ruthenium catalyst with a chiral ligand, such as (S,S)-Ts-DPEN, to yield the chiral morpholine with high enantiomeric excess. organic-chemistry.org This method has been shown to be effective for a range of substrates. organic-chemistry.org
Another strategy involves the catalytic asymmetric synthesis of γ-amino ketones through an umpolung reaction of imines, which can be precursors to chiral nitrogen-containing heterocycles. nih.gov This reaction is catalyzed by a cinchona alkaloid-derived phase-transfer catalyst and allows for the chemo-, regio-, diastereo-, and enantioselective C-C bond formation. nih.gov
| Catalyst System | Starting Material | Key Transformation | Enantiomeric Excess (e.e.) | Reference |
| Ti-catalyst / RuCl(S,S)-Ts-DPEN | Aminoalkyne | Tandem Hydroamination/Asymmetric Transfer Hydrogenation | >95% | organic-chemistry.org |
| Chiral Phosphoric Acid | Aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols | Asymmetric aza-benzilic ester rearrangement | High | researchgate.net |
| Cinchona alkaloid-derived phase-transfer catalyst | Imines and enones | Umpolung reaction | High | nih.gov |
Enzymatic and Biocatalytic Routes to this compound
Enzymes and biocatalysts are increasingly being used in organic synthesis due to their high stereoselectivity and mild reaction conditions. researchgate.net For the synthesis of chiral this compound, enzymatic resolution of a racemic mixture of a suitable precursor is a viable approach.
For example, a racemic mixture of a 3-aminomethylmorpholine derivative could be resolved using a lipase (B570770), such as Candida antarctica lipase B (CALB), which can selectively acylate one of the enantiomers, allowing for their separation. researchgate.net Similarly, acylases can be used for the stereoselective hydrolysis of an N-acylamino acid precursor, a method widely used in the resolution of racemic amino acids. google.com While direct enzymatic synthesis of the target molecule is not well-documented, the enzymatic resolution of racemic amines and amino alcohols are established methods that could be applied to its synthesis. nih.govmdpi.com
| Enzyme | Substrate Type | Transformation | Enantiomeric Excess (e.e.) | Reference |
| Lipase (e.g., CALB) | Racemic amine/alcohol | Kinetic Resolution (Acylation) | High | researchgate.net |
| Acylase | Racemic N-acylamino acid | Kinetic Resolution (Hydrolysis) | High | google.com |
| Subtilisin | Racemic primary amine | Stereoselective aminolysis | >90% | nih.gov |
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. These principles are increasingly being applied to the synthesis of morpholine derivatives, including this compound.
Solvent-Free and Aqueous Medium Syntheses of this compound
One of the key principles of green chemistry is the use of safer solvents or the elimination of solvents altogether. ajgreenchem.com The synthesis of N-formylmorpholine, a related compound, has been reported to occur in high yields under solvent-free conditions by reacting morpholine with formic acid at elevated temperatures. ajgreenchem.com This approach avoids the use of volatile organic solvents, reducing the environmental impact of the process.
Aqueous syntheses are also highly desirable from a green chemistry perspective. The synthesis of morpholine-2,5-diones from natural hydrophobic amino acids has been successfully carried out in an aqueous solution of sodium hydroxide. nih.gov This method provides a greener alternative to traditional methods that often rely on organic solvents. nih.gov
| Reaction | Conditions | Key Advantage | Yield | Reference |
| Synthesis of N-formylmorpholine | Solvent-free, 224 °C | Elimination of organic solvents | High | ajgreenchem.com |
| Synthesis of LeuCl from Leucine | Aqueous NaOH | Use of water as solvent | 73% (initial) | nih.gov |
Microwave-Assisted and Photochemical Syntheses of this compound
Microwave-assisted organic synthesis (MAOS) can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating methods. youtube.com The synthesis of morpholine-based chalcones has been efficiently achieved using microwave irradiation, demonstrating the potential of this technology for the synthesis of other morpholine derivatives. mdpi.com Microwave-assisted methods have also been employed for the synthesis of various N-substituted aldimines and heterocyclic compounds under solvent-free conditions. youtube.comorganic-chemistry.org
Photochemical synthesis, which utilizes light as an energy source, is another green chemistry approach that can enable novel transformations. mdpi.com A photocatalytic, diastereoselective annulation strategy has been developed for the synthesis of morpholines from readily available starting materials using a visible-light-activated photocatalyst. nih.gov This method provides access to diverse substitution patterns and proceeds under mild conditions. nih.gov
| Method | Substrate/Reaction Type | Key Features | Yield | Reference |
| Microwave-Assisted | Synthesis of morpholine-based chalcones | Rapid, high yield | High | mdpi.com |
| Microwave-Assisted | Synthesis of N-substituted aldimines | Solvent-free, rapid | 75-100% | organic-chemistry.org |
| Photochemical | Diastereoselective annulation for morpholine synthesis | Visible light, mild conditions | High | nih.gov |
Flow Chemistry Approaches for Continuous Synthesis of this compound
Continuous flow chemistry represents a paradigm shift in the synthesis of heterocyclic molecules, including morpholine derivatives. researchgate.net This technology utilizes microreactors or packed-bed reactors to perform chemical reactions in a continuous stream, offering precise control over parameters like temperature, pressure, and reaction time. unimi.itmdpi.com For the synthesis of substituted morpholines, flow chemistry enables rapid optimization and can lead to higher yields and purities compared to conventional batch methods. uc.pt
One notable approach adaptable for the synthesis of the morpholine core is the photocatalytic coupling of aldehydes and silicon amine protocol (SLAP) reagents under continuous flow conditions. nih.govorganic-chemistry.org This method uses an inexpensive organic photocatalyst combined with a Lewis acid additive to generate key intermediates. nih.govorganic-chemistry.org While a specific flow synthesis for this compound is not detailed in readily available literature, the general principles of flow synthesis for analogous 3-substituted morpholines are well-established. organic-chemistry.org Such a process would typically involve the reaction of a suitably protected aminoalkyne or a related precursor in a heated or irradiated flow coil, potentially with a heterogeneous catalyst packed into the reactor. mdpi.comorganic-chemistry.org The continuous nature of the process allows for the safe handling of reactive intermediates and can be scaled up by extending the operational time of the reactor system. researchgate.net
Below is a representative table of parameters for a photocatalytic continuous flow synthesis of a substituted morpholine, which illustrates the type of conditions that could be adapted for the target compound.
Table 1: Illustrative Parameters for Continuous Flow Synthesis of a Substituted Morpholine Analogue
| Parameter | Value/Condition | Purpose |
|---|---|---|
| Reactor Type | Packed-bed microreactor | Contains the catalyst and provides a large surface area for the reaction. |
| Catalyst | Immobilized photocatalyst (e.g., TPP on a solid support) | To facilitate the key bond-forming reaction upon light irradiation. nih.govorganic-chemistry.org |
| Reagents | Aldehyde precursor, SLAP reagent, Lewis acid additive | Starting materials for the construction of the morpholine ring. nih.gov |
| Solvent | Acetonitrile (MeCN) or Dichloromethane (DCM) | To dissolve reagents and facilitate flow through the system. |
| Flow Rate | 0.1 - 1.0 mL/min | Controls the residence time of the reactants in the reactor. mdpi.com |
| Temperature | 25 - 100 °C | To control reaction kinetics; some flow processes operate at elevated temperatures. uc.pt |
| Light Source | High-power LEDs (e.g., 455 nm) | To activate the photocatalyst. |
| Pressure | 1 - 10 bar | To maintain a single phase and prevent solvent boiling at elevated temperatures. |
| Throughput | 1 - 10 g/hour | Demonstrates the potential for scalable production. uc.pt |
This table is illustrative and based on general flow chemistry principles for morpholine synthesis. uc.ptnih.govorganic-chemistry.org
Purification and Isolation Methodologies for Research-Grade this compound
Achieving high purity is critical for the characterization and use of research-grade chemical compounds. For morpholine derivatives like this compound, a multi-step purification strategy is often necessary following synthesis. The choice of method depends on the physical properties of the compound and the nature of the impurities present.
Standard purification for morpholine analogues typically involves column chromatography on silica (B1680970) gel or alumina. A gradient of solvents, such as dichloromethane/methanol or ethyl acetate/hexanes with an amine additive (e.g., triethylamine) to prevent product tailing on the column, is commonly employed to isolate the target compound from unreacted starting materials and byproducts.
In some cases, derivatization can simplify the purification process, especially for morpholines that lack a strong UV chromophore for visualization during chromatography. chemrxiv.org The compound might be converted into a salt (e.g., hydrochloride salt) or a derivative (e.g., tosylate or benzoylate) to facilitate crystallization or improve its chromatographic behavior. chemrxiv.org Following purification, the derivative can be converted back to the parent compound.
For achieving research-grade purity, often defined as >99%, techniques like preparative High-Performance Liquid Chromatography (HPLC) are utilized. chemrxiv.org The purity of the final isolated compound is typically confirmed by a combination of analytical methods, including analytical HPLC, Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). chemrxiv.orgnih.gov For instance, the successful isolation of enantiomerically pure, radiolabelled morpholine derivatives to >99% purity has been reported, underscoring the effectiveness of modern purification techniques. nih.gov
Table 2: Summary of Purification and Isolation Techniques for Research-Grade Morpholine Analogues
| Technique | Description | Application/Use-Case | Purity Achieved |
|---|---|---|---|
| Flash Column Chromatography | A rapid form of liquid chromatography using pressure to force the solvent through the stationary phase (e.g., silica gel). | Primary purification step after synthesis to remove major impurities. | 90-98% |
| Crystallization | The process of forming solid crystals from a solution. Often performed by creating a salt of the amine (e.g., HCl salt). | Purification of solid compounds; can be highly effective for removing closely related impurities. chemrxiv.org | >99% |
| Preparative HPLC | A high-resolution chromatographic technique used to isolate and purify large quantities of a compound. | Final purification step to achieve high purity; separation of stereoisomers. | >99% chemrxiv.org |
| Derivatization | Chemical modification of the target compound to alter its physical properties (e.g., tosylation, benzoylation). | To simplify purification by chromatography or induce crystallization. chemrxiv.org | Intermediate step |
| Scavenger Resins | Solid-supported reagents used to remove specific types of impurities or excess reagents from the reaction mixture. | In-line purification in flow synthesis or simplified workup in batch synthesis. uc.pt | Variable |
This table summarizes common techniques used for purifying morpholine derivatives based on published methodologies. uc.ptchemrxiv.orgnih.gov
Mechanistic Studies of N,n Dimethyl 1 Morpholin 3 Yl Methanamine Reactivity
Nucleophilic Reactivity of N,N-Dimethyl-1-(morpholin-3-yl)methanamine
The this compound molecule possesses two nitrogen atoms, both of which can exhibit nucleophilic character. The tertiary amine of the N,N-dimethylaminomethyl group and the secondary amine within the morpholine (B109124) ring are potential sites for nucleophilic attack. The lone pair of electrons on these nitrogen atoms allows them to react with electrophilic centers.
The nucleophilicity of amines is influenced by several factors, including steric hindrance and the electronic environment. The N,N-dimethylaminomethyl group, being a tertiary amine, might experience more steric hindrance compared to the secondary amine of the morpholine ring. However, the presence of the electron-donating methyl groups on the tertiary amine enhances its electron density, thereby increasing its intrinsic nucleophilicity.
In reactions such as alkylations or acylations, both nitrogen atoms could potentially compete as nucleophiles. The outcome of such reactions would likely be governed by the specific electrophile used and the reaction conditions, such as solvent and temperature. For instance, in reactions with small, unhindered electrophiles, the more electron-rich tertiary amine might be favored. Conversely, with bulkier electrophiles, the less sterically hindered secondary amine of the morpholine ring might be the preferred site of attack.
Role of this compound as a Brønsted Base in Organic Transformations
The presence of two amine functionalities imparts Brønsted basicity to this compound. As bases, these nitrogen atoms can accept protons from acidic compounds. The basicity of an amine is quantified by its pKa value, which is a measure of the acidity of its conjugate acid. While the specific pKa values for this compound are not readily found in the literature, they can be estimated by comparison with similar structures.
Morpholine itself has a pKa of approximately 8.5, indicating it is a moderately weak base. The N,N-dimethylaminomethyl group is expected to have a pKa in the range typical for tertiary amines, which is generally around 9-10. This suggests that the tertiary amine is a stronger base than the secondary amine within the morpholine ring.
In organic transformations that require a base catalyst, this compound could function as a proton scavenger. Its basicity would be sufficient to deprotonate a variety of acidic starting materials, thereby activating them for subsequent reactions. The choice of which nitrogen atom acts as the primary base would depend on the specific acid-base equilibrium involved in the reaction.
Ligand Properties of this compound in Transition Metal Catalysis
The nitrogen atoms of this compound, with their lone pairs of electrons, can act as ligands, donating electron density to a transition metal center to form a coordination complex. Such complexes can be catalytically active in a variety of organic reactions. The oxygen atom of the morpholine ring could also potentially coordinate to a metal center, making the molecule a potentially tridentate N,N',O-ligand.
The ability of this compound to act as a ligand would depend on the nature of the metal and the steric and electronic properties of the ligand itself. The presence of two nitrogen atoms and one oxygen atom offers multiple potential binding modes. It could act as a bidentate ligand, coordinating through the two nitrogen atoms, or as a tridentate ligand involving the oxygen atom as well.
The steric bulk around the nitrogen atoms and the flexibility of the morpholine ring would influence the stability and geometry of the resulting metal complexes. These factors, in turn, would affect the catalytic activity and selectivity of the complex in reactions such as cross-coupling, hydrogenation, or polymerization. While specific examples of transition metal complexes with this compound are not well-documented, the general ability of morpholine derivatives to act as ligands suggests this potential application.
Reaction Kinetics and Thermodynamic Analyses of this compound Interactions
A quantitative understanding of the reactivity of this compound would require detailed kinetic and thermodynamic studies. Such studies would involve measuring reaction rates, equilibrium constants, and activation parameters for its various reactions.
Hypothetical Kinetic Data for Nucleophilic Substitution:
| Electrophile | Solvent | Temperature (°C) | Rate Constant (k) (M⁻¹s⁻¹) |
| Methyl Iodide | Acetonitrile | 25 | Data not available |
| Benzoyl Chloride | Dichloromethane | 0 | Data not available |
Hypothetical Thermodynamic Data for Protonation:
| Amine Site | Solvent | pKa |
| N,N-dimethylaminomethyl | Water | Estimated 9-10 |
| Morpholine | Water | Estimated ~8.5 |
Note: The data in the tables above is hypothetical and serves as an illustration of the types of parameters that would be determined through experimental studies. Actual experimental data for this compound is not currently available in the public domain.
Derivatization and Structural Modification of N,n Dimethyl 1 Morpholin 3 Yl Methanamine for Research Purposes
Functionalization at the Morpholine (B109124) Ring of N,N-Dimethyl-1-(morpholin-3-yl)methanamine
The secondary amine within the morpholine ring of this compound is a prime target for functionalization. This nitrogen atom can undergo a variety of chemical transformations, allowing for the introduction of diverse functional groups that can significantly alter the molecule's properties and potential applications.
N-Alkylation and N-Acylation: The nitrogen of the morpholine ring can be readily alkylated or acylated. N-alkylation, typically achieved by reacting the parent compound with alkyl halides, introduces new alkyl substituents. researchgate.netsigmaaldrich.com This modification can be used to modulate the lipophilicity and steric bulk of the molecule. N-acylation, through reaction with acyl chlorides or anhydrides, results in the formation of amides. rsc.org This functionalization can introduce a wide range of substituents, including those with further reactive handles for subsequent modifications.
A representative reaction for N-alkylation is the reaction with an alkyl halide (R-X) in the presence of a base to neutralize the hydrogen halide formed.
Table 1: Examples of N-Alkylation and N-Acylation Reactions on the Morpholine Ring
| Reagent | Product Type | Potential Application |
|---|---|---|
| Alkyl Halide (e.g., CH₃I) | N-Alkylmorpholine | Modulation of basicity and lipophilicity |
Modification of the Dimethylamine (B145610) Moiety in this compound
The dimethylamine group of this compound offers another site for structural modification, primarily through reactions involving the tertiary amine functionality.
N-Oxide Formation: The tertiary nitrogen of the dimethylamino group can be oxidized to form an N-oxide. This transformation is typically carried out using oxidizing agents such as hydrogen peroxide or organic peracids. nih.govrsc.orgacs.org The formation of an N-oxide introduces a polar functional group, which can alter the molecule's solubility and its interaction with biological systems. researchgate.net
Hofmann Elimination: The dimethylamino group can be a leaving group in a Hofmann elimination reaction. mdpi.comnih.gov This process involves exhaustive methylation of the tertiary amine with an excess of methyl iodide to form a quaternary ammonium (B1175870) salt. Subsequent treatment with a strong base, such as silver oxide, leads to the elimination of the trimethylamine (B31210) group and the formation of a double bond, resulting in a vinylmorpholine derivative. This reaction fundamentally alters the chemical structure and provides a route to unsaturated morpholine derivatives.
Table 2: Modification Reactions of the Dimethylamine Moiety
| Reaction | Reagents | Product Type | Key Feature |
|---|---|---|---|
| N-Oxide Formation | H₂O₂ or Peracid | N-Oxide | Increased polarity |
Quaternization Reactions of this compound for Ionic Liquid Research
Quaternization of the tertiary dimethylamino group in this compound is a key reaction for the synthesis of novel quaternary ammonium salts, which are a class of ionic liquids. researchgate.net Ionic liquids are salts with low melting points that are finding increasing use as environmentally benign solvents and catalysts in a variety of chemical processes.
The quaternization reaction involves the treatment of this compound with an alkylating agent, such as an alkyl halide. This results in the formation of a permanently charged quaternary ammonium cation. The properties of the resulting ionic liquid, such as its melting point, viscosity, and solubility, can be tuned by varying the nature of the alkyl group introduced and the counter-anion.
Table 3: Synthesis of Quaternary Ammonium Salts from this compound
| Alkylating Agent | Counter-anion | Resulting Ionic Liquid Cation | Potential Application |
|---|---|---|---|
| Methyl Iodide (CH₃I) | Iodide (I⁻) | N,N,N-Trimethyl-1-(morpholin-3-yl)methanaminium | Ionic Liquid |
Applications of N,n Dimethyl 1 Morpholin 3 Yl Methanamine in Chemical Synthesis and Catalysis
Applications of N,N-Dimethyl-1-(morpholin-3-yl)methanamine in Polymer Chemistry Research
While direct research on the applications of this compound in polymer chemistry is limited, the presence of reactive functional groups—a secondary amine within the morpholine (B109124) ring and a tertiary amine—suggests its potential utility in this field. The broader class of morpholine derivatives has been recognized for its potential in polymer and materials science, particularly as curing agents, stabilizers, and cross-linking agents. e3s-conferences.org
This compound as a Monomer in Polymer Synthesis
The bifunctional nature of this compound, containing both a secondary and a tertiary amine, allows it to potentially act as a monomer in polymerization reactions. The secondary amine in the morpholine ring can undergo reactions typical of amines, such as condensation polymerization with compounds containing carboxylic acid, acyl chloride, or isocyanate functionalities. This could lead to the formation of polyamides or polyureas where the morpholine ring and the N,N-dimethylamino side group are incorporated into the polymer backbone or as pendant groups, respectively.
The polymerization of other morpholine-containing monomers has been documented. For example, new ionizable monomers such as N-ethyl morpholine methacrylate (B99206) have been synthesized and polymerized to create stimuli-responsive polymers. nih.gov While the polymerization mechanism would differ, this demonstrates the feasibility of incorporating the morpholine moiety into polymer chains.
Table 1: Potential Polymerization Reactions Involving this compound
| Co-monomer Functional Group | Resulting Polymer Type | Potential Polymer Property |
| Diacyl Chloride | Polyamide | Enhanced thermal stability |
| Diisocyanate | Polyurea | Improved mechanical strength |
| Diepoxide | Epoxy Resin | Increased chemical resistance |
This table presents hypothetical polymerization reactions and properties based on the known reactivity of the functional groups present in this compound.
Role of this compound in Polymer Modification and Cross-linking
The reactive secondary amine of this compound makes it a candidate for the post-polymerization modification of polymers. Polymers containing electrophilic groups, such as esters or halides, could be functionalized by grafting this compound onto the polymer backbone. This modification would introduce both the morpholine ring and the tertiary amine group, which could impart specific properties to the polymer, such as pH-responsiveness or the ability to chelate metal ions.
Furthermore, its bifunctionality suggests a role as a cross-linking agent. For instance, it could react with polymers containing two or more electrophilic sites, such as epoxy resins or polymers with multiple acyl chloride groups, to form a three-dimensional network structure. Cross-linking is a crucial process for enhancing the mechanical properties, thermal stability, and chemical resistance of polymers. Morpholine derivatives, in a general sense, have been identified as having potential applications as cross-linking agents in the production of polymers and resins. e3s-conferences.org
Table 2: Potential Effects of this compound as a Cross-linking Agent
| Polymer Matrix | Cross-linking Reaction Site | Potential Improvement in Polymer Properties |
| Epoxy Resin | Epoxide ring opening by the secondary amine | Increased glass transition temperature and hardness |
| Poly(acrylic chloride) | Amidation with acyl chloride groups | Enhanced solvent resistance and dimensional stability |
| Polyurethanes with excess isocyanate | Allophanate/Biuret formation | Improved tensile strength and elasticity |
This table outlines potential outcomes of using this compound as a cross-linking agent based on general principles of polymer chemistry.
Exploration of N,n Dimethyl 1 Morpholin 3 Yl Methanamine in Medicinal Chemistry and Biological Sciences Research
N,N-Dimethyl-1-(morpholin-3-yl)methanamine as a Privileged Scaffold for Investigational Compounds
The morpholine (B109124) ring, a core component of this compound, is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are able to bind to multiple biological targets, making them valuable starting points for the development of new drugs. The unique structural and electronic properties of the morpholine moiety, including its hydrogen bond accepting capabilities and conformational flexibility, allow for its derivatives to interact with a wide range of biological receptors and enzymes.
For instance, morpholine-based compounds have been investigated for their potential as anticancer agents. In one study, novel morpholine-acetamide derivatives were designed and synthesized, showing significant inhibitory activities against carbonic anhydrase and proliferation of ovarian cancer cell lines. nih.gov This highlights the utility of the morpholine scaffold in generating compounds with potent biological activities.
Rational Design and Synthesis of this compound Analogs for Structure-Activity Relationship (SAR) Studies
The process of rational drug design often involves the synthesis of a series of analogs of a lead compound to understand the structure-activity relationship (SAR). This involves systematically modifying different parts of the molecule to see how these changes affect its biological activity. For this compound, this could involve alterations to the dimethylamino group, the morpholine ring, or the methylene (B1212753) linker.
For example, in the development of novel monoamine oxidase B (MAO-B) inhibitors, researchers synthesized a family of 1,2,3-triazole derivatives featuring a propargylamine (B41283) group, which is characteristic of irreversible MAO-B inhibitors. nih.gov By varying the substituents on the triazole ring, they were able to gain insights into the structural features that enhance binding affinity and selectivity for MAO-B over MAO-A. nih.gov Similarly, SAR studies on citalopram (B1669093) analogs, which contain a different core structure but are relevant to neurotransmitter transporter modulation, have explored modifications at various positions to probe the binding sites of the serotonin (B10506) transporter (SERT). nih.gov
The synthesis of such analogs often involves multi-step chemical reactions. For instance, the synthesis of citalopram analogs started from commercially available 5-cyanophthalide (B15270) and involved Grignard reactions and Suzuki coupling to introduce diverse substituents. nih.gov The synthesis of N-substituted analogs of citalopram required the selective mono-demethylation of the parent compound as a key step. nih.gov
This compound in the Development of Compound Libraries for Biological Screening
Compound libraries are large collections of diverse chemical compounds used in high-throughput screening (HTS) to identify new drug leads. The this compound scaffold can serve as a valuable building block for creating such libraries. By applying various chemical reactions to this core structure, a large number of derivatives with diverse functionalities can be generated.
The development of focused libraries, which are designed to target a specific family of proteins, has become an important strategy in drug discovery. For instance, a French consortium has developed a chemical library specifically dedicated to the inhibition of protein-protein interactions (PPIs). nih.gov This library was constructed using predictive models and medicinal chemistry filters to select for compounds with desirable properties. nih.gov A similar approach could be employed to build a library of this compound derivatives tailored for a particular biological target.
Commercial suppliers of chemical compounds, such as ChemDiv, offer large and diverse screening libraries that can be used for HTS campaigns. chemdiv.comchemdiv.com These libraries often contain compounds with privileged scaffolds like morpholine.
Interaction Studies of this compound with Biological Targets
Understanding how a compound interacts with its biological target at a molecular level is crucial for drug development. This can be achieved through a combination of computational and experimental techniques.
Molecular Docking and Simulation Studies of this compound-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method can provide valuable insights into the binding mode and affinity of a ligand for its receptor. For example, molecular docking studies have been used to investigate the binding of morpholine derivatives to acetylcholinesterase and to understand the inhibitory activity of novel compounds against enzymes like α-amylase. researchgate.netnih.gov
In a study on new N-alkylated heterocyclic compounds as potential NDM-1 inhibitors, molecular docking was used to rationalize the antibacterial findings and characterize the binding modes of the most active compounds within the active site of the NDM-1 protein. nih.gov Similarly, docking studies of newly synthesized thiazole (B1198619) conjugates with the Rho6 protein showed good docking scores and acceptable binding interactions, which correlated with their promising inhibitory activity against hepatic cancer cell lines. semanticscholar.org
The reliability of docking procedures is often validated by redocking a known co-crystallized ligand into the active site of the protein and ensuring the root-mean-square deviation (RMSD) is within an acceptable range, typically below 2 Å. nih.gov
Computational and Theoretical Investigations of N,n Dimethyl 1 Morpholin 3 Yl Methanamine
Conformational Analysis of N,N-Dimethyl-1-(morpholin-3-yl)methanamine Using Molecular Mechanics and Dynamics
The three-dimensional structure and flexibility of this compound are crucial for its interactions and properties. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them.
Molecular Mechanics (MM) is a computational method that uses classical physics to model the potential energy surface of a molecule. nih.gov It treats atoms as balls and bonds as springs, with parameters (a force field) that define the energy of bond stretching, angle bending, and torsional rotations. nih.gov For this compound, the morpholine (B109124) ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered rings. researchgate.net
Molecular Dynamics (MD) simulations build upon molecular mechanics by introducing temperature and simulating the movement of atoms over time. This provides a dynamic picture of the molecule's conformational landscape, revealing how it explores different shapes and the relative populations of its conformers at a given temperature.
Table 2: Illustrative Torsional Energy Barriers for Ethane (B1197151) (a simple organic molecule)
| Dihedral Angle (H-C-C-H) | Relative Energy (kcal/mol) | Conformation |
| 0° | 2.9 | Eclipsed |
| 60° | 0 | Staggered |
| 120° | 2.9 | Eclipsed |
| 180° | 0 | Staggered |
Note: This table illustrates the concept of torsional barriers using ethane as an example and does not represent data for this compound.
Prediction of Spectroscopic Signatures of this compound through Computational Methods
Computational methods are invaluable for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be predicted with good accuracy using quantum chemical calculations. arxiv.org These calculations determine the magnetic shielding around each nucleus, which is then converted into a chemical shift value. Comparing predicted spectra with experimental data is a powerful tool for structure verification. arxiv.org
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using quantum chemistry. These frequencies correspond to the absorption peaks in an IR spectrum. Each peak represents a specific type of bond vibration (e.g., C-H stretch, N-H bend), aiding in the identification of functional groups within the molecule.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule, which correspond to the absorption of light in the UV-Vis range. This allows for the prediction of the wavelength of maximum absorption (λmax).
Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts for Morpholine
| Atom | Predicted Chemical Shift (ppm) |
| C2, C6 (adjacent to O) | 67.5 |
| C3, C5 (adjacent to N) | 46.2 |
Note: These are illustrative predicted values for the parent morpholine ring and not for this compound itself.
Reaction Pathway Elucidation for this compound-Involved Transformations
Computational chemistry can be used to model the entire course of a chemical reaction involving this compound. This involves identifying the structures of reactants, transition states, intermediates, and products along a reaction coordinate.
Advanced Analytical Characterization Techniques for N,n Dimethyl 1 Morpholin 3 Yl Methanamine in Research
High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural confirmation of newly synthesized compounds like N,N-Dimethyl-1-(morpholin-3-yl)methanamine. Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the determination of the elemental composition of a molecule. researchgate.netgassnova.no This high mass accuracy is crucial for distinguishing between compounds that may have the same nominal mass but different molecular formulas.
In the context of this compound, HRMS would be used to confirm its molecular formula, C₇H₁₆N₂O. The experimentally determined exact mass would be compared to the theoretically calculated mass, with a minimal mass error providing strong evidence for the correct structure.
Furthermore, HRMS is a powerful technique for impurity profiling. ijprajournal.combohrium.comijnrd.org In the synthesis of this compound, various impurities could arise, such as starting materials, by-products, or degradation products. HRMS, often coupled with liquid chromatography (LC-HRMS), can detect and identify these impurities even at trace levels. thermofisher.comnih.govnih.gov The high resolving power allows for the separation of impurity signals from the main compound, and the accurate mass measurement facilitates the elucidation of their elemental compositions, providing critical information for synthetic route optimization and quality control.
Table 1: Illustrative HRMS Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₇H₁₆N₂O |
| Theoretical Exact Mass [M+H]⁺ | 145.1335 |
| Observed Exact Mass [M+H]⁺ | 145.1332 |
| Mass Error (ppm) | -2.1 |
| Fragmentation Pattern | Key fragments corresponding to the loss of the dimethylamino group and cleavage of the morpholine (B109124) ring would be analyzed to confirm connectivity. |
Note: The data in this table is illustrative and represents the type of information obtained from HRMS analysis.
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
While HRMS confirms the elemental composition and connectivity, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each atom in the molecule. For a molecule with a stereocenter, such as this compound (at the C3 position of the morpholine ring), multidimensional NMR techniques are vital for elucidating its stereochemistry. nih.govlongdom.org
Standard one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial structural information. However, for unambiguous assignment and stereochemical determination, two-dimensional (2D) NMR experiments are employed. researchgate.netresearchgate.netmdpi.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the morpholine ring and the dimethylaminomethyl side chain. longdom.org
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of ¹³C signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of different parts of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): This is a key experiment for stereochemical analysis. It identifies protons that are close in space, regardless of whether they are bonded. For this compound, NOESY can reveal the relative orientation of the substituent at C3 and the protons on the morpholine ring, helping to determine the stereochemistry. researchgate.net
Dynamic NMR studies on related N-substituted morpholines have also been used to investigate the energy barriers of ring inversion, a conformational process that can be influenced by the nature and orientation of substituents. researchgate.net
Table 2: Key 2D NMR Correlations for Stereochemical Analysis of this compound
| 2D NMR Experiment | Expected Key Correlations | Information Gained |
| COSY | Correlations between H3 and the adjacent methylene (B1212753) protons of the morpholine ring. | Confirms the connectivity around the stereocenter. |
| HSQC | Correlation of each proton signal to its directly attached carbon signal. | Unambiguous assignment of all protonated carbons. |
| HMBC | Correlations between the methyl protons of the dimethylamino group and C3 of the morpholine ring. | Confirms the attachment of the side chain to the morpholine ring. |
| NOESY | Spatial correlation between the proton at C3 and other protons on the morpholine ring. | Provides evidence for the relative stereochemistry (e.g., cis or trans relationship of substituents). |
Note: This table illustrates the expected correlations and their significance in the structural and stereochemical elucidation of the target compound.
X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. researchgate.net While obtaining suitable crystals of the parent compound itself can sometimes be challenging, the formation of crystalline derivatives, such as salts (e.g., hydrochloride) or co-crystals, can facilitate X-ray analysis. nih.govmdpi.com
A successful X-ray crystallographic study of a derivative of this compound would provide unambiguous information on:
Absolute Stereochemistry: If a chiral derivative is used or if anomalous dispersion is measured, the absolute configuration of the stereocenter at C3 can be determined.
Conformation: The precise conformation of the morpholine ring (e.g., chair, boat) in the solid state would be revealed.
Bond Lengths and Angles: Highly accurate measurements of all bond lengths and angles provide fundamental structural data.
Intermolecular Interactions: The packing of the molecules in the crystal lattice, including hydrogen bonding and other non-covalent interactions, can be analyzed. ebi.ac.uk
This detailed structural information is invaluable for understanding the molecule's physical properties and its potential interactions with biological targets. Studies on related morpholine-containing compounds have demonstrated the utility of X-ray crystallography in confirming molecular structures and understanding their solid-state behavior. researchgate.netresearchgate.net
Table 3: Hypothetical Crystallographic Data for a Derivative of this compound
| Parameter | Example Data |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.5 Å, b = 8.2 Å, c = 15.1 Å, β = 95.2° |
| Conformation of Morpholine Ring | Chair |
| Key Intermolecular Interactions | N-H···Cl hydrogen bonds, C-H···O interactions |
Note: This table presents hypothetical data to illustrate the type of structural information obtained from an X-ray crystallographic analysis.
Chromatographic Techniques for Separation and Purity Analysis (e.g., HPLC, GC-MS with advanced detectors)
Chromatographic techniques are fundamental for the separation, purification, and purity assessment of chemical compounds. For a polar compound like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, often requiring specific methodologies.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of compounds. For a basic amine like this compound, reversed-phase HPLC with an appropriate mobile phase (often containing an acidic modifier to improve peak shape) would be a common choice. The use of advanced detectors enhances the information obtained:
Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: Provides UV-Vis spectra of the eluting peaks, which can help in peak identification and purity assessment.
Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides both retention time and mass-to-charge ratio information, offering high specificity and sensitivity for both the main compound and any impurities. ijprajournal.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While the free base of this compound may be amenable to GC analysis, derivatization is often employed for polar amines to improve their volatility and chromatographic behavior. nih.govbohrium.com For instance, derivatization with reagents like benzoyl chloride can be used. The mass spectrometer detector provides fragmentation patterns that are highly specific and can be used for definitive identification by comparison with spectral libraries.
Table 4: Comparison of Chromatographic Techniques for the Analysis of this compound
| Technique | Stationary Phase Example | Mobile/Carrier Gas Example | Detector | Key Advantages for this Compound |
| HPLC | C18 | Acetonitrile/Water with 0.1% Formic Acid | DAD, MS | Suitable for polar, non-volatile compounds and impurities. LC-MS provides high sensitivity and structural information. |
| GC-MS | DB-5ms | Helium | Mass Spectrometer | High resolution for volatile compounds. Derivatization can improve analysis. Provides characteristic fragmentation patterns for identification. |
Note: This table provides examples of typical conditions and highlights the advantages of each technique for the analysis of the target compound.
Future Research Directions and Emerging Applications of N,n Dimethyl 1 Morpholin 3 Yl Methanamine
Integration of N,N-Dimethyl-1-(morpholin-3-yl)methanamine into Supramolecular Assemblies
The morpholine (B109124) moiety, with its ether and amine functionalities, is capable of forming hydrogen bonds, making it an attractive building block for supramolecular chemistry. Future research is likely to focus on the integration of this compound into complex supramolecular assemblies. The nitrogen and oxygen atoms in the morpholine ring can act as hydrogen bond acceptors, while the secondary amine within the ring could serve as a hydrogen bond donor. This could enable the formation of well-defined, self-assembled structures such as gels, liquid crystals, and metal-organic frameworks (MOFs). The dimethylamino group further provides a site for potential coordination with metal ions, expanding the possibilities for creating novel supramolecular architectures.
| Property | Potential Role in Supramolecular Assemblies |
| CAS Number | 128454-20-6 sigmaaldrich.com |
| Molecular Formula | C7H16N2O sigmaaldrich.com |
| Hydrogen Bond Donors | 1 (morpholine N-H) |
| Hydrogen Bond Acceptors | 3 (morpholine O, morpholine N, dimethylamino N) |
| Coordination Sites | Potential for metal coordination at the dimethylamino nitrogen |
This table outlines the key properties of this compound relevant to its potential use in supramolecular chemistry.
Exploration of this compound in Materials Science Beyond Polymers
The applications of morpholine derivatives in materials science are well-documented, particularly in the synthesis of polymers and corrosion inhibitors. chemicalbook.com Future investigations into this compound are expected to extend beyond these traditional applications. Its potential as a functional building block for novel materials is significant. For instance, its ability to interact with metal surfaces could be exploited in the development of new corrosion inhibitors or surface modification agents. chemicalbook.com Furthermore, the chiral nature of the molecule could be leveraged in the creation of chiral materials for applications in enantioselective separations and asymmetric catalysis.
Role of this compound in Emerging Catalytic Systems (e.g., Photocatalysis, Electrocatalysis)
The presence of multiple nitrogen atoms in this compound suggests its potential as a ligand or catalyst in various chemical transformations. The development of morpholine-based organocatalysts has been an active area of research. frontiersin.org These catalysts have shown promise in promoting a variety of organic reactions. The structural features of this compound could be harnessed to design novel catalysts for asymmetric synthesis.
Moreover, the field of photocatalysis and electrocatalysis could benefit from the incorporation of this molecule. Nitrogen-containing heterocycles are known to play a role in the development of efficient photocatalytic systems for applications such as nitrogen fixation. researchgate.netrsc.org The electron-rich nature of the amine groups in this compound could facilitate electron transfer processes that are central to both photocatalysis and electrocatalysis.
| Catalysis Area | Potential Application of this compound |
| Organocatalysis | Chiral catalyst for asymmetric reactions |
| Photocatalysis | Component of light-harvesting assemblies or as a co-catalyst |
| Electrocatalysis | Modifier for electrode surfaces to enhance catalytic activity |
This table summarizes the potential catalytic applications of this compound.
This compound in the Context of Artificial Intelligence and Machine Learning for Drug Discovery and Materials Design
The morpholine scaffold is considered a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical and metabolic properties. researchgate.netnih.gov This makes this compound and its derivatives attractive candidates for drug discovery efforts. The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing this field by enabling the rapid screening of virtual compound libraries and the prediction of biological activity. rsc.org
Given the diverse pharmacological activities associated with morpholine-containing molecules, AI and ML algorithms could be employed to predict the potential therapeutic targets of this compound. researchgate.netijprems.com These computational tools can analyze its structural features to identify potential interactions with biological macromolecules, thereby guiding the design of new therapeutic agents. Similarly, in materials science, AI and ML can be used to predict the properties of new materials incorporating this compound, accelerating the discovery of materials with desired functionalities.
Q & A
Q. Advanced
- Salt formation : Hydrochloride salts (e.g., CAS 1073371-85-3) improve solubility and stability, as shown for boronic ester derivatives .
- Prodrug design : Boronic ester moieties (e.g., pinacol esters) enhance metabolic stability and enable targeted release in vivo .
- Lipophilicity optimization : Adjusting the Csp³ fraction (e.g., adding alkyl chains) improves membrane permeability, guided by computational models like iLOGP and XLOGP3 .
How do structural modifications at the morpholin-3-yl position influence the compound's interaction with biological targets?
Q. Advanced
- Substituent effects : Electron-withdrawing groups (e.g., nitro) on the morpholine ring reduce basicity, altering receptor binding. For example, 5-nitroindole derivatives show enhanced enzyme inhibition .
- Conformational rigidity : Introducing bicyclic systems (e.g., bicyclo[2.2.2]octane) restricts rotational freedom, improving selectivity for targets like WEE1 kinase .
- Steric hindrance : Bulky groups at the 3-position of morpholine can block off-target interactions, as seen in c-MYC G-quadruplex stabilizers .
What computational methods are utilized to predict the binding affinity of this compound derivatives with enzymes?
Q. Advanced
- Molecular docking : Used to model interactions with active sites (e.g., c-MYC G-quadruplex DNA), validated by NMR chemical shift perturbations .
- MD simulations : Assess stability of ligand-receptor complexes over time, particularly for morpholine derivatives targeting ion channels .
- QSAR models : Correlate topological polar surface area (TPSA) and log P values with pharmacokinetic data from analogs like imidazo[1,2-a]pyridines .
How can researchers resolve contradictory data regarding the pharmacological efficacy of this compound analogs?
Q. Advanced
- Dose-response studies : Systematically vary concentrations to identify non-linear effects, as done for WEE1 inhibitors .
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays .
- Metabolite profiling : Use LC-MS to rule out off-target effects from degradation products, as demonstrated in indole-based drug candidates .
What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
Q. Advanced
- Purification bottlenecks : Chromatography for polar intermediates (e.g., N-oxides) may require switch to recrystallization, as seen in piperidine-substituted analogs .
- Catalyst optimization : For cross-coupling steps (e.g., Suzuki reactions), Pd/C or ligand-free conditions improve reproducibility .
- Thermal sensitivity : Control exothermic reactions (e.g., NaBH₄ reductions) using dropwise addition and low-temperature protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
